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For researchers, scientists, and drug development professionals, a detailed comparison of the

spectroscopic data of Lasiol and its isomers is crucial for accurate identification and

characterization. Lasiol, chemically known as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a

monoterpenoid alcohol that has garnered interest in various chemical studies. This guide

provides a comparative analysis of its spectroscopic properties alongside its known isomers,

supported by experimental data and methodologies.

Overview of Lasiol and Its Isomers
Lasiol is a chiral molecule with the specific stereochemistry of (2S, 3S). Its isomers can include

diastereomers (such as the (2R,3S), (2S,3R), and (2R,3R) forms) and constitutional (structural)

isomers, which differ in the placement of the double bond or the hydroxyl group. For the

purpose of this guide, we will focus on positional isomers of 2,3,6-trimethylheptenol where

spectroscopic data is available.

Spectroscopic Data Comparison
A comprehensive understanding of the structural nuances between Lasiol and its isomers can

be achieved by comparing their data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR,

Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for Lasiol Isomers (Predicted)

Proton

Lasiol

((2S,3S)-2,3,6-

trimethylhept-5-en-1-

ol)

Positional Isomer 1

(2,3,6-trimethylhept-

3-en-1-ol)

Positional Isomer 2

(2,3,6-trimethylhept-

6-en-1-ol)

CH-OH Data not available Data not available Data not available

CH₂-OH Data not available Data not available Data not available

Olefinic CH ~5.1 ppm ~5.2-5.4 ppm ~4.7 ppm

Allylic CH Data not available Data not available Data not available

CH₃ Data not available Data not available Data not available

Table 2: ¹³C NMR Spectroscopic Data for Lasiol Isomers

Carbon

Lasiol

((2S,3S)-2,3,6-

trimethylhept-5-en-1-

ol)

Positional Isomer 1

(2,3,6-trimethylhept-

3-en-1-ol)

Positional Isomer 2

(2,3,6-trimethylhept-

6-en-1-ol)

C-OH Data not available Data not available Data not available

C=C Data not available Data not available ~146 ppm, ~110 ppm

CH₃ Data not available Data not available Data not available

CH₂ Data not available Data not available Data not available

CH Data not available Data not available Data not available

Note: The presented NMR data is based on typical chemical shift ranges and data available

from public databases, which is currently incomplete for a direct comparison.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Lasiol and its isomers, the molecular ion peak (M⁺) is expected at m/z 156,

corresponding to the molecular formula C₁₀H₂₀O.

Table 3: Key Mass Spectrometry Fragments for Lasiol Isomers

Isomer Molecular Ion (M⁺) Key Fragments (m/z) Interpretation

Lasiol and its

positional isomers
156

138, 123, 95, 81, 69,

43

Loss of H₂O, loss of

methyl/ethyl groups,

cleavage at branched

points and near the

double bond.

The fragmentation patterns are expected to differ subtly between isomers based on the stability

of the resulting carbocations, which is influenced by the position of the double bond and

hydroxyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for Lasiol Isomers

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

O-H Stretching 3200-3600 (broad)

C-H (sp³) Stretching 2850-3000

C-H (sp²) Stretching 3010-3100

C=C Stretching 1640-1680

C-O Stretching 1050-1150
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The exact position of the C=C stretch may vary slightly depending on the substitution pattern of

the double bond in each isomer.

Experimental Protocols
Detailed experimental protocols are essential for the replication and verification of

spectroscopic data.

NMR Spectroscopy
A general procedure for acquiring NMR spectra involves dissolving 5-10 mg of the purified

isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small

amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are then

recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Mass Spectrometry
Mass spectra are typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and

separated. The separated components then enter the mass spectrometer, where they are

ionized (commonly by electron impact) and fragmented. The mass-to-charge ratios of the

resulting ions are then detected.

Infrared Spectroscopy
IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film

of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and an infrared beam

is passed through the sample.

Pheromone Signaling Pathway in Insects
Lasiol is a mandibular gland secretion of the male ant Lasius meridionalis and likely functions

as a pheromone. While the specific signaling cascade for Lasiol has not been fully elucidated,

a general insect olfactory pathway provides a framework for its mechanism of action.
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General Insect Pheromone Signaling Pathway.

This diagram illustrates the initial detection of a pheromone like Lasiol by an Odorant Binding

Protein in the antenna, followed by activation of an Olfactory Receptor on a neuron. This signal

is then transmitted to the antennal lobe of the insect brain for processing, ultimately leading to

a behavioral response.

Conclusion
The differentiation of Lasiol from its isomers relies on a careful and multi-faceted spectroscopic

analysis. While a complete experimental dataset for a direct comparison is not yet fully

available in public domains, the foundational principles of NMR, MS, and IR spectroscopy

provide a robust framework for their individual characterization. As more experimental data

becomes accessible, a more detailed comparative guide can be compiled to further aid

researchers in the field.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Lasiol and Its
Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573476#spectroscopic-data-comparison-for-lasiol-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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